molecular formula C21H28N2O3 B11318488 2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11318488
M. Wt: 356.5 g/mol
InChI Key: DSSZYNYPKLXKOS-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Coupling with Furan Derivative: The phenoxyacetic acid intermediate is then coupled with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of Piperidine Moiety:

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the piperidine moiety.

    2-(2,6-dimethylphenoxy)-N-[2-(piperidin-1-yl)ethyl]acetamide: Lacks the furan ring.

    2-(2,6-dimethylphenoxy)acetamide: Simplified structure without the furan and piperidine moieties.

Uniqueness

2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the combination of its structural features, which may confer specific biological activity or physical properties not found in simpler analogs.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H28N2O3/c1-16-8-6-9-17(2)21(16)26-15-20(24)22-14-18(19-10-7-13-25-19)23-11-4-3-5-12-23/h6-10,13,18H,3-5,11-12,14-15H2,1-2H3,(H,22,24)

InChI Key

DSSZYNYPKLXKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=CO2)N3CCCCC3

Origin of Product

United States

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